
D-glycero-D-gluco-Heptose
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Overview
Description
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by the presence of multiple hydroxyl groups and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate can yield the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal often involves the catalytic oxidation of heptitol. This process is typically carried out in the presence of a catalyst such as platinum or palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Core Chemical Reactions
Acid-Catalyzed Acetonation
Reacts with acetone under acidic conditions to form protected derivatives:
This compound+acetoneH+2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gluco-heptofuranose
This reaction selectively protects hydroxyl groups at C2, C3, C6, and C7, enabling further functionalization at other positions .
Nef Reaction
Used to convert nitroalkanes to carbonyl groups in synthesis:
1-Deoxy-1-nitro-D-glycero-D-gluco-heptitolNefThis compound
Key conditions:
Table 1: Primary Synthetic Routes
Step | Reactants | Conditions | Product | Yield |
---|---|---|---|---|
1 | D-Glucose + Nitromethane | Alkaline aqueous solution | 1-Deoxy-1-nitro-D-glycero-D-gluco-heptitol | 43% |
2 | Acetylation | Acetic anhydride/pyridine | Penta-O-acetyl derivative | 85% |
3 | Nef Reaction | H2SO4/NaOH | This compound | 68% |
Data from iterative optimizations show improved yields when using anhydrous acetone for acetonation .
Phosphorylation and Derivatives
Phosphorylated Analog Synthesis
4-(Dihydrogen phosphate) derivatives are synthesized via:
-
Protection of hydroxyl groups (isopropylidene/acetyl)
-
Phosphorylation using POCl3 in pyridine
Key Application :
This compound 4-phosphate acts as a metabolic intermediate in bacterial glycan biosynthesis .
Table 2: Enzyme-Catalyzed Reactions
Enzyme | Reaction | Cofactor | Product |
---|---|---|---|
GMH Dehydratase | C4 oxidation/C5-C6 dehydration | NAD+ | GDP-6-deoxy-4-keto-D-lyxo-heptose |
Cj1430 Epimerase | C3/C5 epimerization | None | GDP-D-glycero-β-L-gluco-heptose |
C4-Reductase | Stereospecific ketone reduction | NADPH | GDP-D-glycero-β-L-manno-heptose |
Mechanistic Insight: GMH dehydratase utilizes a conserved Tyr-301 for proton abstraction during dehydration, confirmed by site-directed mutagenesis (kcat reduced 500-fold in Y301F variant) .
Stability and Reactivity
Scientific Research Applications
Biological Significance
D-glycero-D-gluco-heptose is primarily recognized for its role in the biosynthesis of lipopolysaccharides (LPS) and capsular polysaccharides in bacteria. It is a precursor for the synthesis of pathogen-associated molecular patterns (PAMPs), which are crucial for immune system recognition. The synthesis of GDP-D-glycero-β-l-gluco-heptose has been demonstrated in Campylobacter jejuni, indicating its importance in bacterial virulence and immune evasion mechanisms .
Therapeutic Applications
This compound derivatives have shown promise in various therapeutic contexts:
- Antitumor Properties : Compounds derived from this compound have demonstrated antitumor activity, particularly as components of aminoglycoside antibiotics like hygromycin B and destomycins .
- Immunogenic Induction : Certain derivatives have been identified as immunogenic inducers, capable of triggering cell death pathways, which may be beneficial in cancer therapy .
- Neuropathic Pain Relief : A semi-synthetic derivative is currently undergoing clinical trials as an anticancer drug candidate, with additional benefits noted for neuropathic pain relief .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis pathway for this compound derivatives revealed significant improvements in yield and purity. The researchers successfully scaled up the production to gram quantities, which is essential for subsequent biological testing and therapeutic development .
Case Study 2: Enzymatic Activity Characterization
In another investigation, the enzymatic activities responsible for synthesizing GDP-D-glycero-β-l-gluco-heptose were characterized, providing insights into their kinetic parameters and structural biology. This knowledge is crucial for understanding how these sugars contribute to bacterial pathogenicity and could inform future drug design strategies .
Data Table: Comparison of Synthesis Methods
Mechanism of Action
The mechanism by which (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. In metabolic pathways, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less carbon atom.
(2R,3S,4R,5R,6R)-2,3,4,5,6,7,8-heptahydroxyoctanal: A similar compound with one additional carbon atom.
Uniqueness
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to other polyhydroxy aldehydes. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C7H14O7 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7-/m0/s1 |
InChI Key |
YPZMPEPLWKRVLD-CJZRUXIPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
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